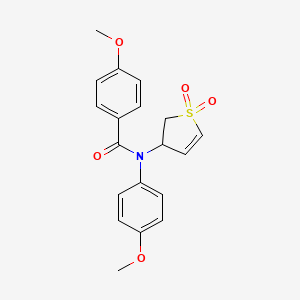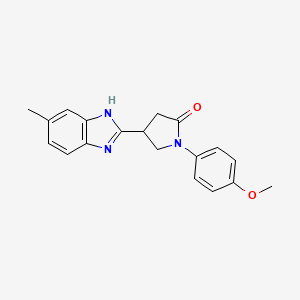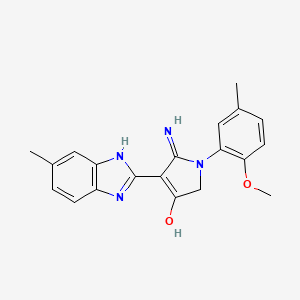
7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-(4-Méthylphényl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophénoxy)acétate est un composé organique complexe qui présente un système cyclique de benzoxathiole
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse du 7-(4-Méthylphényl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophénoxy)acétate implique généralement des réactions organiques en plusieurs étapes. Le processus commence souvent par la préparation du cycle benzoxathiole, suivie de l'introduction des groupes 4-méthylphényl et 4-fluorophénoxy. Les réactifs couramment utilisés dans ces réactions comprennent les agents halogénants, les agents oxydants et divers catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de Production Industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. L'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est cruciale pour garantir une grande pureté et un rendement élevé.
Analyse Des Réactions Chimiques
Types de Réactions
Le 7-(4-Méthylphényl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophénoxy)acétate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits en fonction de l'agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule.
Substitution : Des réactions de substitution nucléophile et électrophile peuvent se produire à différentes positions sur le cycle benzoxathiole et les groupes phényle.
Réactifs et Conditions Courants
Les réactifs couramment utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Catalyseurs : Palladium sur carbone, oxyde de platine.
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la Recherche Scientifique
Le 7-(4-Méthylphényl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophénoxy)acétate a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et les applications thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'Action
Le mécanisme d'action du 7-(4-Méthylphényl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophénoxy)acétate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-FLUOROPHENOXY)ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-FLUOROPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Composés Similaires
- (4-Méthylphényl) (4-fluorophénoxy)acétate
- (4-Méthoxyphényl) (4-fluorophénoxy)acétate
Unicité
Le 7-(4-Méthylphényl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophénoxy)acétate est unique en raison de son système cyclique de benzoxathiole, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C22H15FO5S |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-fluorophenoxy)acetate |
InChI |
InChI=1S/C22H15FO5S/c1-13-2-4-14(5-3-13)18-10-17(11-19-21(18)28-22(25)29-19)27-20(24)12-26-16-8-6-15(23)7-9-16/h2-11H,12H2,1H3 |
Clé InChI |
ZTFWGOTWCMEAAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)F)SC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl [5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11416261.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11416276.png)


![1-benzyl-3-(5-chloro-2-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11416299.png)

![4-(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11416307.png)

![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11416319.png)
![2-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B11416324.png)
![Dimethyl {2-(4-tert-butylphenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11416327.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11416337.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B11416339.png)
![1-(2-chlorophenyl)-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11416343.png)
